Cas no 1805522-90-0 (Methyl 5-bromo-2-cyano-4-ethylbenzoate)

Methyl 5-bromo-2-cyano-4-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-bromo-2-cyano-4-ethylbenzoate
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- インチ: 1S/C11H10BrNO2/c1-3-7-4-8(6-13)9(5-10(7)12)11(14)15-2/h4-5H,3H2,1-2H3
- InChIKey: YQBYVLHRMQFOQT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)OC)=C(C#N)C=C1CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 50.1
Methyl 5-bromo-2-cyano-4-ethylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000579-1g |
Methyl 5-bromo-2-cyano-4-ethylbenzoate |
1805522-90-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010000579-250mg |
Methyl 5-bromo-2-cyano-4-ethylbenzoate |
1805522-90-0 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010000579-500mg |
Methyl 5-bromo-2-cyano-4-ethylbenzoate |
1805522-90-0 | 97% | 500mg |
798.70 USD | 2021-07-06 |
Methyl 5-bromo-2-cyano-4-ethylbenzoate 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Methyl 5-bromo-2-cyano-4-ethylbenzoateに関する追加情報
Methyl 5-bromo-2-cyano-4-ethylbenzoate (CAS No. 1805522-90-0): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 5-bromo-2-cyano-4-ethylbenzoate (CAS No. 1805522-90-0) is a significant compound in the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features, comprising a benzoate ester group, a cyano substituent, and an ethyl branch, make it a valuable intermediate for various chemical transformations. This compound has garnered attention due to its role in the development of novel bioactive molecules.
The benzoate moiety in Methyl 5-bromo-2-cyano-4-ethylbenzoate contributes to its reactivity, allowing for facile functionalization through ester hydrolysis or transesterification reactions. This property is particularly useful in pharmaceutical synthesis, where the introduction or removal of ester groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of a cyano group further enhances its utility, as it can participate in nucleophilic addition reactions, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules. Methyl 5-bromo-2-cyano-4-ethylbenzoate serves as an excellent starting material for constructing nitrogen-containing heterocycles, such as pyridines and pyrimidines. These heterocycles are crucial scaffolds in medicinal chemistry due to their ability to interact with biological targets in specific ways.
The bromo substituent on the aromatic ring of Methyl 5-bromo-2-cyano-4-ethylbenzoate provides another layer of reactivity, allowing for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in the construction of biaryl structures, which are common motifs in many pharmaceuticals. The ethyl group at the para position relative to the cyano group influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. This characteristic is particularly useful in directing further functionalization at specific positions on the ring.
One of the most compelling aspects of Methyl 5-bromo-2-cyano-4-ethylbenzoate is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of this compound, chemists have been able to design and synthesize novel kinase inhibitors with improved potency and selectivity. For instance, recent studies have demonstrated that derivatives of Methyl 5-bromo-2-cyano-4-ethylbenzoate can be modified to target specific kinases involved in tumor growth and progression.
The cyano group also plays a crucial role in modulating the electronic properties of the molecule, which can influence its interaction with biological targets. In some cases, the cyano group can act as a hydrogen bond acceptor or participate in π-stacking interactions with amino acid residues in proteins. These interactions are essential for achieving high affinity and specificity in drug design. Additionally, the benzoate ester group can be used to introduce solubility-enhancing moieties or to facilitate prodrug strategies, thereby improving the bioavailability of drug candidates.
In agrochemical research, Methyl 5-bromo-2-cyano-4-ethylbenzoate has been utilized as a precursor for synthesizing novel pesticides and herbicides. The structural diversity offered by this compound allows for the creation of molecules with distinct modes of action against pests and weeds. For example, researchers have explored its use in developing systemic herbicides that can be absorbed by plants and translocated to target sites, providing effective weed control.
The versatility of Methyl 5-bromo-2-cyano-4-ethylbenzoate also extends to material science applications. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing polymers and functional materials with tailored properties. For instance, it can be used to create polymers with enhanced thermal stability or mechanical strength by incorporating it into polymer backbones through condensation reactions.
In conclusion, Methyl 5-bromo-2-cyano-4-ethylbenzoate (CAS No. 1805522-90-0) is a multifaceted compound with broad applications across multiple domains of chemistry. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in pharmaceutical synthesis, agrochemical development, and material science research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of chemical innovation.
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